molecular formula C5H12ClN3 B8183702 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride

3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride

Cat. No.: B8183702
M. Wt: 149.62 g/mol
InChI Key: WDTVTFDAVKPFKT-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H11N3·HCl. It is a derivative of diazirine, a class of compounds known for their photo-reactive properties. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.

    Attachment of the propan-1-amine group: The diazirine intermediate is then reacted with a propan-1-amine derivative to form the final product.

    Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of the diazirine precursor and propan-1-amine derivative are synthesized.

    Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

    Purification: The final product is purified using techniques like crystallization or chromatography to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Photo-induced reactions: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes a photolysis reaction, forming reactive carbene intermediates.

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    UV light: Used to induce photolysis reactions.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Solvents: Common solvents include dichloromethane and ethanol.

Major Products:

    Carbene intermediates: Formed during photolysis, which can further react with nearby molecules.

    Substituted products: Formed during nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Photoaffinity labeling: Used to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.

    Crosslinking agents: Employed in the synthesis of polymers and other materials.

Biology:

    Protein-protein interactions: Used to investigate interactions between proteins by crosslinking them in their native environment.

    Enzyme activity studies: Helps in identifying active sites and understanding enzyme mechanisms.

Medicine:

    Drug development: Utilized in the design of photo-reactive drugs for targeted therapy.

    Diagnostic tools: Used in the development of diagnostic assays for detecting biomolecules.

Industry:

    Material science: Applied in the development of advanced materials with specific properties.

    Surface modification: Used to modify surfaces for improved adhesion or biocompatibility.

Mechanism of Action

Photolysis Mechanism: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes photolysis, generating reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. This property makes it useful for photoaffinity labeling and crosslinking studies.

Molecular Targets and Pathways: The compound targets various biomolecules, including proteins, nucleic acids, and lipids. The reactive carbene intermediates can form covalent bonds with these targets, allowing researchers to study their interactions and functions.

Comparison with Similar Compounds

    3-(2-Bromoethyl)-3-methyl-3H-diazirine: Another diazirine derivative used in photoaffinity labeling.

    3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used in crosslinking and photoactivatable crosslinking studies.

Uniqueness: 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the photo-reactive diazirine ring with a propan-1-amine group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-2-4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVTFDAVKPFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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